molecular formula C12H6BrN5 B14186846 3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile CAS No. 918410-49-8

3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile

Cat. No.: B14186846
CAS No.: 918410-49-8
M. Wt: 300.11 g/mol
InChI Key: VGZISRACJOBWKU-UHFFFAOYSA-N
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Description

3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile is a chemical compound with the molecular formula C12H6BrN5 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and features a bromoanilino group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile typically involves the reaction of 3-bromoaniline with pyrazine-2,5-dicarbonitrile under specific conditions. One common method includes:

    Starting Materials: 3-bromoaniline and pyrazine-2,5-dicarbonitrile.

    Reaction Conditions: The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a specific temperature, usually around 100-120°C, for several hours to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of pyrazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenylamino)pyrazine-2,5-dicarbonitrile
  • 3-(3-Trifluoromethylphenyl)amino pyrazine-2,5-dicarbonitrile
  • 3-(2,4-Dibromo-6-nitrophenyl)amino pyrazine-2,5-dicarbonitrile

Uniqueness

3-(3-Bromoanilino)pyrazine-2,5-dicarbonitrile is unique due to the presence of the bromoanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired characteristics.

Properties

CAS No.

918410-49-8

Molecular Formula

C12H6BrN5

Molecular Weight

300.11 g/mol

IUPAC Name

3-(3-bromoanilino)pyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C12H6BrN5/c13-8-2-1-3-9(4-8)17-12-11(6-15)16-7-10(5-14)18-12/h1-4,7H,(H,17,18)

InChI Key

VGZISRACJOBWKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC(=CN=C2C#N)C#N

Origin of Product

United States

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